

Lrrk2-IN-12: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lrrk2-IN-12*

Cat. No.: *B15585301*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Lrrk2-IN-12**, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers investigating LRRK2-mediated signaling pathways and developing potential therapeutics for neurodegenerative diseases such as Parkinson's disease.

Chemical Structure and Properties

Lrrk2-IN-12 is a small molecule inhibitor of LRRK2. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
CAS Number	3032733-05-1
Molecular Formula	C18H17ClN8O2
SMILES	<chem>CC1=C(NC2=NC3=C4C=N2)C(OCCCN3N=C4Cl)=NN1C5=CC=CN=C5OC</chem>
IUPAC Name	1-(5-chloro-1-(3-((5-methoxy-[3,3'-bipyridin]-2-yl)oxy)propyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-N-(5-methyl-1H-pyrazol-3-yl)ethan-1-imine

Physicochemical Properties

Property	Value
Molecular Weight	412.83 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

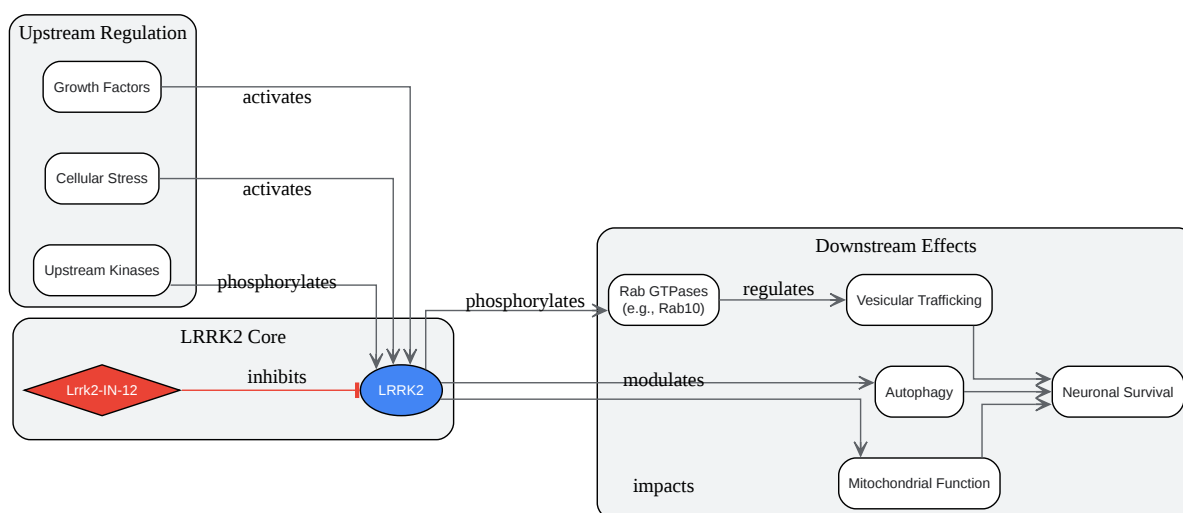
Biological Activity

Lrrk2-IN-12 is a highly potent inhibitor of both wild-type and mutant forms of LRRK2. The following table summarizes its in vitro inhibitory activity.

Target	IC50 (nM)	Assay Type
LRRK2 G2019S	0.45	Not Specified
LRRK2 WT	1.1	Not Specified
LRRK2 WT	0.46	ADP-Glo

LRRK2 Signaling Pathway and Inhibition by Lrrk2-IN-12

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It plays a crucial role in various cellular processes, and its dysregulation is strongly associated with Parkinson's disease. **Lrrk2-IN-12** exerts its effect by inhibiting the kinase activity of LRRK2, thereby modulating downstream signaling events.



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LRRK2 signaling pathway and the point of inhibition by **Lrrk2-IN-12**.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **Lrrk2-IN-12**.

In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro potency of **Lrrk2-IN-12** using a luminescence-based kinase assay, such as ADP-Glo™.

Materials:

- Recombinant LRRK2 (Wild-Type and/or G2019S mutant)
- LRRKtide (or other suitable substrate)
- ATP
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- **Lrrk2-IN-12**
- DMSO
- ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **Lrrk2-IN-12** in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.
- Reaction Setup:
 - Add 1 μL of the **Lrrk2-IN-12** dilution or DMSO (for control) to the wells of a 384-well plate.
 - Add 2 μL of LRRK2 enzyme diluted in Kinase Buffer.
 - Add 2 μL of a mix of LRRKtide substrate and ATP in Kinase Buffer.

- Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- ATP Generation and Luminescence:
 - Add 10 μ L of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each **Lrrk2-IN-12** concentration and determine the IC50 value by fitting the data to a dose-response curve.



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Workflow for the in vitro LRRK2 kinase inhibition assay.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2's substrate Rab10 via Western blot.

Materials:

- Cell line expressing LRRK2 (e.g., A549, SH-SY5Y)
- Cell culture medium and supplements

- **Lrrk2-IN-12**
- DMSO
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Rab10 (pT73), anti-Rab10, anti-LRRK2, anti-actin (or other loading control)
- HRP-conjugated secondary antibodies
- ECL substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Plate cells and allow them to adhere and grow to 70-80% confluency.
 - Treat the cells with varying concentrations of **Lrrk2-IN-12** (e.g., 0.1 μ M to 10 μ M) or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.

- Lyse the cells in ice-cold lysis buffer.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blotting:
 - Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
 - Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-phospho-Rab10 and anti-total Rab10) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply ECL substrate and visualize the protein bands using an imaging system.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the phospho-Rab10 signal to the total Rab10 signal.
 - Plot the normalized phosphorylation levels against the **Lrrk2-IN-12** concentration to generate a dose-response curve and determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

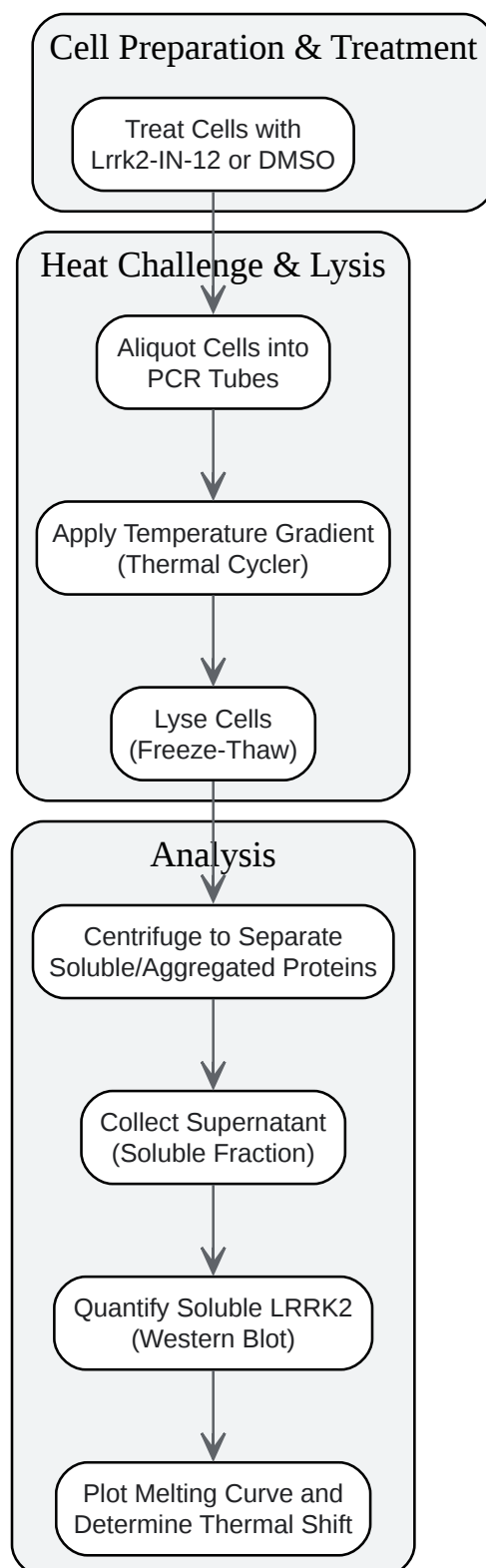
Materials:

- Cell line expressing LRRK2
- **Lrrk2-IN-12**
- DMSO
- PBS
- Lysis buffer with protease inhibitors
- PCR tubes
- Thermal cycler
- Equipment for protein quantification and Western blotting (as in section 4.2)

Procedure:

- Cell Treatment: Treat cultured cells with **Lrrk2-IN-12** or DMSO for a specified time.
- Heat Challenge:
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
- Cell Lysis: Lyse the cells by freeze-thaw cycles.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

- Analysis of Soluble Fraction:
 - Collect the supernatant (soluble fraction).
 - Quantify the amount of soluble LRRK2 in each sample by Western blotting.
- Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of **Lrrk2-IN-12** indicates target engagement.



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Workflow for the Cellular Thermal Shift Assay (CETSA).

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